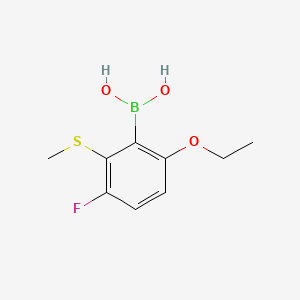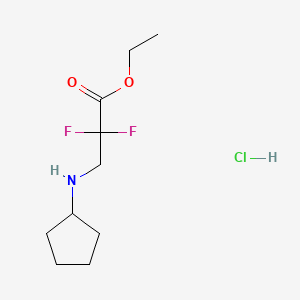
Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopentylamino group, two fluorine atoms, and an ethyl ester moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of cyclopentylamine with a difluorinated propanoate ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: A water-soluble carbodiimide used for coupling carboxyl groups to primary amines.
Cyclopentolate: A muscarinic antagonist used in eye examinations
Uniqueness
Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate hydrochloride stands out due to its unique combination of a cyclopentylamino group and difluorinated propanoate ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various fields.
Propiedades
Fórmula molecular |
C10H18ClF2NO2 |
|---|---|
Peso molecular |
257.70 g/mol |
Nombre IUPAC |
ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate;hydrochloride |
InChI |
InChI=1S/C10H17F2NO2.ClH/c1-2-15-9(14)10(11,12)7-13-8-5-3-4-6-8;/h8,13H,2-7H2,1H3;1H |
Clave InChI |
VAYMEKLXVLNPCP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CNC1CCCC1)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


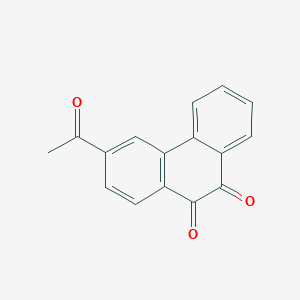

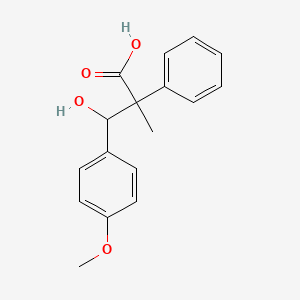

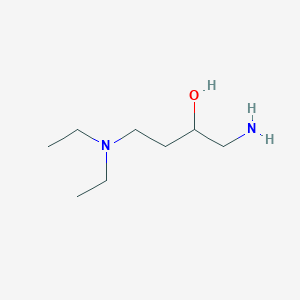
![Tert-butyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate](/img/structure/B14016559.png)
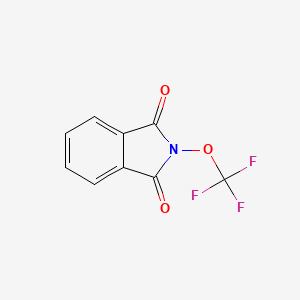
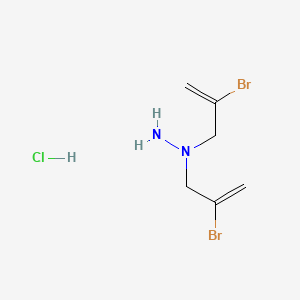
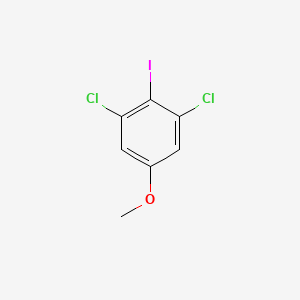

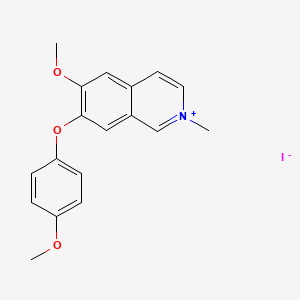
![2-Amino-4-oxo-1,7-dihydro-4H-pyrimido[4,5-B][1,4]oxazine-6-carboxylic acid](/img/structure/B14016599.png)
